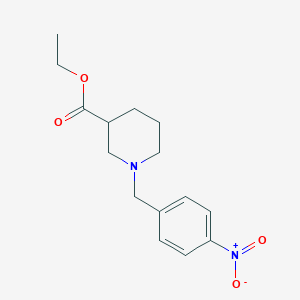
1-(2-adamantyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-piperidinecarboxamide, also known as A-014, is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-adamantyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a modulator of the dopamine and glutamate neurotransmitter systems. 1-(2-adamantyl)-4-piperidinecarboxamide has been shown to increase the release of dopamine and inhibit the reuptake of glutamate, leading to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and cognitive function. 1-(2-adamantyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(2-adamantyl)-4-piperidinecarboxamide has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-adamantyl)-4-piperidinecarboxamide in lab experiments is its unique chemical structure, which allows for targeted modulation of specific neurotransmitter systems. However, one limitation is the relatively low yield of the synthesis process, which can limit the amount of 1-(2-adamantyl)-4-piperidinecarboxamide available for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-adamantyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(2-adamantyl)-4-piperidinecarboxamide in the treatment of drug addiction. 1-(2-adamantyl)-4-piperidinecarboxamide has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be a useful therapeutic agent for addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-adamantyl)-4-piperidinecarboxamide and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(2-adamantyl)-4-piperidinecarboxamide involves the reaction of 2-adamantanone with piperidine and ammonium acetate in the presence of acetic acid and ethanol. The resulting compound is then purified using column chromatography. The yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(2-adamantyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. It has also been investigated for its analgesic and anti-inflammatory properties. In addition, 1-(2-adamantyl)-4-piperidinecarboxamide has been shown to have anticonvulsant and antipsychotic effects.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-16(19)12-1-3-18(4-2-12)15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXIZAHHMFHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)


![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)

![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)


![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)


methyl]phosphonate](/img/structure/B5197460.png)
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)
![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)